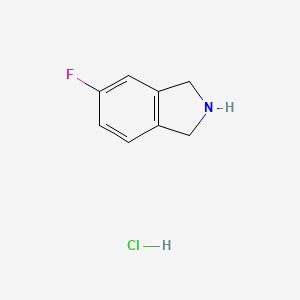

5-Fluoroisoindoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFMCKBKBMZDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591962 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685565-15-5 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisoindoline hydrochloride is a substituted heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif, a fluorinated isoindoline core, is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It further details a plausible synthetic route, discusses its reactivity, and explores its current and potential applications in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom at the 5-position of the isoindoline ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can alter acidity, basicity, metabolic stability, and binding affinity, making 5-Fluoroisoindoline a valuable synthon for fine-tuning the properties of lead compounds.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The following sections detail the known properties of this compound.

General and Physical Properties

This compound is typically supplied as a solid.[3] While a definitive melting point is not consistently reported in publicly available literature, its physical state at room temperature is well-established.[4]

| Property | Value | Source(s) |

| CAS Number | 685565-15-5 | [3][4][5] |

| Molecular Formula | C₈H₉ClFN | [4][5][6] |

| Molecular Weight | 173.62 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Boiling Point | 235.3 °C at 760 mmHg | [3][4][7] |

| Flash Point | 96.1 °C | [4][7] |

| Storage Temperature | Room Temperature | [3][4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the fluorinated benzene ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The four protons of the isoindoline ring system (two CH₂ groups) would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms of the benzene ring will be significantly affected by the fluorine substituent, leading to characteristic splitting patterns (carbon-fluorine coupling). The two aliphatic carbon atoms of the pyrrolidine ring will resonate at higher field.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 5-position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a strong C-F stretching band.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₈FN) at m/z 137.06. The fragmentation pattern would likely involve the loss of fragments from the isoindoline ring.

Synthesis and Reactivity

While specific, detailed experimental procedures for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

A common approach to the synthesis of isoindolines involves the reduction of the corresponding isoindolinone or phthalimide precursor. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Step 1: Ammonolysis: The conversion of 4-fluorophthalic anhydride to 4-fluorophthalimide is a standard reaction to introduce the nitrogen atom required for the heterocyclic ring.

-

Step 2: Selective Reduction: The selective reduction of one of the carbonyl groups of the phthalimide is a key step. Using a reagent like zinc in acetic acid can achieve this transformation to the corresponding isoindolinone.

-

Step 3: Reduction: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is necessary to reduce the remaining amide carbonyl group to a methylene group, thus forming the isoindoline ring.

-

Step 4: Acidification: The final step involves the treatment of the free base, 5-fluoroisoindoline, with hydrochloric acid to form the stable and more easily handled hydrochloride salt.

Reactivity Profile

The reactivity of this compound is primarily dictated by the secondary amine within the isoindoline ring.

-

N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives. This is a common strategy for incorporating the 5-fluoroisoindoline moiety into larger molecules.

-

Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the corresponding free base. The aromatic ring is relatively stable to oxidation but can undergo electrophilic aromatic substitution, with the position of substitution directed by the fluorine and the alkylamino substituents.

Applications in Drug Discovery and Development

The isoindoline scaffold is a key component of several marketed drugs, highlighting its therapeutic potential.[1][2] this compound serves as a crucial building block for the synthesis of analogs of these drugs and for the exploration of new chemical space.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. Its pre-formed bicyclic structure and the presence of a reactive secondary amine make it an attractive starting material for the construction of libraries of compounds for high-throughput screening.

Potential Therapeutic Areas

Derivatives of isoindoline have shown activity in a wide range of therapeutic areas, including:

-

Oncology: The isoindoline core is found in immunomodulatory drugs like lenalidomide, which are used to treat multiple myeloma.[1]

-

Central Nervous System (CNS) Disorders: The rigid structure of isoindoline is well-suited for targeting receptors and enzymes in the CNS.

-

Inflammation: Certain isoindoline derivatives have demonstrated anti-inflammatory properties.

The introduction of a fluorine atom can enhance the metabolic stability and cell permeability of drug candidates, potentially leading to improved efficacy and a better pharmacokinetic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]

Recommended Handling Procedures

A detailed, step-by-step protocol for handling this compound should be followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Dispensing: When weighing and dispensing the solid, take care to minimize the creation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 4. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

The Strategic Role of 5-Fluoroisoindoline Hydrochloride in Modern Drug Discovery: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 5-Fluoroisoindoline hydrochloride, a versatile chemical intermediate gaining prominence in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a foundational scaffold in the development of novel therapeutics, with a particular focus on monoamine transporter inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their own discovery pipelines.

Introduction: The Significance of the Fluorinated Isoindoline Scaffold

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The 5-fluoroisoindoline moiety, a fluorinated bicyclic amine, offers a unique combination of structural rigidity and synthetic versatility. Its hydrochloride salt form enhances stability and ease of handling in laboratory settings.

While this compound itself is not a therapeutic agent, it serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds. A primary area of application for this scaffold is in the development of monoamine transporter (MAT) inhibitors.[2] MATs, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft.[2][3] Their modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]

The 5-fluoroisoindoline core provides a privileged scaffold for designing MAT inhibitors due to its structural resemblance to known transporter ligands and the favorable physicochemical properties imparted by the fluorine atom.

Synthesis and Physicochemical Properties

The synthesis of 5-fluoroisoindoline can be achieved through multi-step synthetic routes, often starting from commercially available fluorinated aromatic compounds. A representative synthetic approach involves the reductive cyclization of a precursor like 2-(5-fluoro-2-nitrophenyl)acetonitrile.[4]

Illustrative Synthetic Pathway:

Caption: Key molecular interactions of a 5-fluoroisoindoline-based inhibitor within a monoamine transporter.

Structure-Activity Relationships (SAR)

Systematic modification of the 5-fluoroisoindoline scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Key areas for modification include:

-

N-Substitution: The nature of the substituent on the isoindoline nitrogen is critical for determining the inhibitory profile. Different alkyl, aryl, or aralkyl groups can confer selectivity for DAT, NET, or SERT.

-

Aromatic Ring Substitution: While the fluorine at the 5-position is a defining feature, further substitutions on the aromatic ring can be explored to fine-tune electronic properties and steric interactions.

The following table presents hypothetical binding affinity data for a series of N-substituted 5-fluoroisoindoline derivatives to illustrate potential SAR trends.

| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1a | -H | >1000 | >1000 | >1000 |

| 1b | -CH₃ | 250 | 400 | 150 |

| 1c | -CH₂Ph | 50 | 120 | 80 |

| 1d | -CH₂(3,4-Cl₂Ph) | 15 | 35 | 25 |

Data is illustrative and based on general principles of MAT inhibitor SAR.

Experimental Protocols

General Synthesis of N-Substituted 5-Fluoroisoindoline Derivatives

Objective: To synthesize a library of N-substituted 5-fluoroisoindoline derivatives for biological screening.

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-substituted 5-fluoroisoindoline derivative.

In Vitro Neurotransmitter Uptake Assay

Objective: To determine the potency (IC₅₀) of synthesized compounds to inhibit dopamine, norepinephrine, or serotonin uptake in cells expressing the respective transporters. [5][6][7][8] Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Poly-D-lysine coated 96-well plates

-

Assay buffer (e.g., HBSS)

-

Fluorescent neurotransmitter substrate mimetic

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the HEK-hDAT, HEK-hNET, or HEK-hSERT cells into 96-well poly-D-lysine coated plates at an optimized density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight. [6]2. Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

-

Assay Protocol: a. Remove the cell culture medium from the wells. b. Add the diluted test compounds or reference inhibitors to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C. c. Add the fluorescent neurotransmitter substrate to all wells. d. Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a bottom-read fluorescence plate reader. [5][6]4. Data Analysis: a. Determine the rate of uptake (slope of the kinetic curve). b. Plot the percentage of inhibition versus the log concentration of the test compound. c. Calculate the IC₅₀ value using a non-linear regression analysis.

Caption: Workflow for the in vitro neurotransmitter uptake assay.

Future Directions and Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of monoamine transporter inhibitors has demonstrated significant potential for the development of novel therapeutics for a range of CNS disorders. The strategic incorporation of the 5-fluoroisoindoline scaffold allows for fine-tuning of pharmacological properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

Expanding the diversity of N-substituents: The exploration of novel and more complex side chains to probe the binding pockets of the monoamine transporters more extensively.

-

Developing subtype-selective inhibitors: Fine-tuning the scaffold to achieve selectivity for specific transporter subtypes, which may offer more targeted therapeutic effects with fewer side effects.

-

Application in other therapeutic areas: While the focus has been on MATs, the 5-fluoroisoindoline scaffold may also prove useful in the design of inhibitors for other protein targets.

References

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. Available at: [Link]

-

Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. MDPI. Available at: [Link]

-

Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

-

Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Available at: [Link]

-

Reported isoindoline-1,3-dione derivatives. ResearchGate. Available at: [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

-

Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. Available at: [Link]

-

Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Available at: [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

-

Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC - NIH. Available at: [Link]

-

Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed. Available at: [Link]

Sources

- 1. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. moleculardevices.com [moleculardevices.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]

An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoroisoindoline hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a structural analogue of isoindoline—a "privileged" scaffold found in numerous bioactive molecules—its strategic incorporation of a fluorine atom offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic strategies, analytical characterization protocols, and its strategic application in drug discovery. By synthesizing technical data with field-proven insights, this document serves as a critical resource for scientists leveraging this valuable building block.

Core Properties and Safety Profile

Understanding the fundamental characteristics of a starting material is paramount for its effective and safe utilization in any synthetic workflow. This compound is typically supplied as an off-white to gray solid and should be stored at room temperature under an inert atmosphere to ensure its stability.[3]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 173.62 g/mol | [4][5] |

| Chemical Formula | C₈H₉ClFN | [4][5][6] |

| CAS Number | 685565-15-5 | [3][4][6] |

| IUPAC Name | 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | [4] |

| Synonyms | 5-Fluoro Isoindoline HCl, 5-Fluoro-2,3-dihydro-1H-isoindole HCl | [3][4][5] |

| Boiling Point | 235.3 °C at 760 mmHg | [4] |

| Flash Point | 96.1 °C | [4] |

| GHS Hazard Codes | H302, H315, H319, H335 | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |

Safety Considerations: The hazard profile necessitates careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. Accidental exposure requires immediate attention as outlined in the material's Safety Data Sheet (SDS).

Synthesis and Mechanistic Rationale

While this compound is a commercially available building block, a specific, peer-reviewed synthetic protocol is not readily found in public literature, suggesting its preparation may be covered by proprietary industrial processes. However, a chemically sound and illustrative synthetic route can be proposed based on established transformations of analogous structures, such as the synthesis of related indoles and isoquinolines.[7][8]

A plausible and efficient strategy involves the reductive cyclization of a suitable precursor, such as 4-fluoro-1,2-bis(halomethyl)benzene or 4-fluorophthalimide. The following diagram illustrates a conceptual two-step pathway starting from 4-fluorophthalic acid, a common starting material.

Caption: Plausible synthetic workflow for 5-Fluoroisoindoline HCl.

Expertise & Causality Behind Experimental Choices:

-

Step 1 (Imide Formation): The conversion of a dicarboxylic acid like 4-fluorophthalic acid to its corresponding phthalimide is a classic condensation reaction. Using ammonium hydroxide followed by thermal dehydration is a standard, high-yielding method. The cyclic imide is significantly more stable and a better substrate for the subsequent reduction than the initial diacid.

-

Step 2 (Reduction): The choice of reducing agent is critical. A strong reducing agent capable of reducing both amide carbonyls is required. Borane complexes (e.g., BH₃·THF) are highly effective for this transformation. Alternatively, a more classical approach like a Clemmensen reduction (using zinc amalgam and hydrochloric acid) could achieve the same outcome by reducing the carbonyls of the phthalimide ring to methylenes.[7] This step is the core transformation, creating the isoindoline ring structure.

-

Step 3 (Salt Formation): The final product is the hydrochloride salt, which offers superior stability, crystallinity, and handling properties compared to the free base. This is achieved by treating a solution of the free base (e.g., in diethyl ether or dioxane) with a solution of hydrogen chloride. The resulting salt typically precipitates from the solution, providing a straightforward method of purification and isolation.

Analytical Characterization and Quality Control

For any drug discovery program, verifying the identity, purity, and integrity of starting materials is a non-negotiable quality control step. The primary techniques for characterizing this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Purity Determination by HPLC

A reverse-phase HPLC method is the standard for assessing the purity of small organic molecules like this one. The method separates the main compound from any potential impurities arising from the synthesis or degradation.

Caption: Standard analytical workflow for HPLC purity analysis.

Protocol: Representative HPLC Method

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), for example, in a 30:70 (v/v) ratio. The TFA is crucial for ensuring sharp peak shapes by protonating any residual silanols on the column and the analyte itself.

-

Standard Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 5 µL.

-

-

Analysis: Inject the standard solution. The purity is calculated based on the area-percent of the main peak relative to the total area of all observed peaks in the chromatogram. A high-quality sample should exhibit a purity of ≥97%.

Structural Verification by NMR Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the chemical structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

-

¹H NMR: The proton spectrum will confirm the presence of the aromatic and aliphatic protons. One would expect to see signals corresponding to the three aromatic protons on the fluorinated benzene ring, with characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. Additionally, two singlets (or a more complex pattern depending on the conformation) would appear for the two sets of non-equivalent methylene (-CH₂) groups in the five-membered ring.

-

¹³C NMR: The carbon spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine atom.

-

¹⁹F NMR: This is a powerful technique for fluorinated compounds. A single resonance in the ¹⁹F spectrum provides definitive evidence of the single fluorine atom on the aromatic ring.

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a molecular building block.[1] The isoindoline core is a well-established pharmacophore present in drugs used for indications ranging from cancer to inflammation.[9]

Caption: Conceptual use of 5-Fluoroisoindoline HCl as a building block.

The Fluorine Advantage: The strategic introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[10] A fluorine atom can profoundly and beneficially alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Potency and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger and more selective binding interactions with the target protein.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action.

A concrete example of this strategy is seen in the development of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for glaucoma and cardiovascular diseases. The synthesis of potent ROCK inhibitors often starts from fluorinated heterocyclic scaffolds like 4-fluoroisoquinoline-5-sulfonyl chloride.[11] This precursor is reacted with various amines to generate a library of drug candidates, demonstrating how a core fluorinated building block is elaborated to produce a final, highly active pharmaceutical ingredient.

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool for innovation in drug development. Its combination of a biologically relevant isoindoline core with the powerful modulatory effects of a fluorine atom makes it a high-value building block for creating novel therapeutics with improved pharmacological profiles. A thorough understanding of its properties, handling requirements, and analytical characterization, as detailed in this guide, is essential for researchers aiming to leverage its full potential in their discovery programs.

References

-

Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

This compound | CAS 685565-15-5. American Elements. [Link]

-

5-fluoro-2,3-dihydro-1H-isoindole hydrochloride - [F24902]. Synthonix. [Link]

-

5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride. Amerigo Scientific. [Link]

- US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

- US20090054643A1 - Novel method of synthesis of fluoroquinolones.

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]

-

US 8,232,265 B2 - PHARMACEUTICAL COMPOSITIONS COMPRISING AN IONIC LIQUID. Google Patents. [Link]

-

Synthesis of 5‐Fluorocytosine Using 2‐Cyano‐2‐fluoroethenolate as a Key Intermediate. ResearchGate. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. National Center for Biotechnology Information. [Link]

- US4703121A - Process for the preparation of 5-fluorocytosine.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

- CN103435557B - 5-fluorocytosine preparation method.

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]

- CN103819412A - Preparation method of 5-flucytosine.

-

US 2007/0208050 A1 - PROCESSES FOR THE PREPARATION OF IRINOTECAN AND ITS INTERMEDIATES. Google Patents. [Link]

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

The five reactions on every organic chemist's wish list. Chemistry World. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthonix, Inc > 685565-15-5 | 5-fluoro-2,3-dihydro-1H-isoindole hydrochloride [synthonix.com]

- 7. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 8. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. The five reactions on every organic chemist’s wish list | Research | Chemistry World [chemistryworld.com]

- 11. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Fluoroisoindoline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of heterocyclic scaffolds, the isoindoline core is a privileged structure found in a number of approved therapeutic agents.[1] The strategic combination of these two features in 5-Fluoroisoindoline hydrochloride creates a versatile and highly valuable building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering a technical resource for researchers engaged in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound is the hydrochloride salt of 5-fluoro-2,3-dihydro-1H-isoindole. The presence of the fluorine atom at the 5-position of the isoindoline ring system significantly influences its electronic properties, which can be leveraged to modulate the pharmacological profile of derivative compounds.

Chemical Structure and Properties

The core structure consists of a benzene ring fused to a pyrrolidine ring, with a fluorine atom substituting a hydrogen on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

}

Caption: Chemical structure of this compound.Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 685565-15-5 | [2][3] |

| Molecular Formula | C₈H₉ClFN | [3] |

| Molecular Weight | 173.62 g/mol | [3] |

| Appearance | Off-white to gray solid | [4] |

| Boiling Point | 235.3 °C at 760 mmHg | [5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

| Purity | Typically >97% | [5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, as well as signals for the two methylene groups of the pyrrolidine ring. For the regioisomeric 4-Fluoroisoindoline hydrochloride, the following peaks have been reported (300 MHz, D₂O): δ 7.14-7.22 (m, 1H), 7.00-7.03 (m, 1H), 6.88-6.94 (m, 1H), 4.50-4.52 (d, 4H).[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the eight carbon atoms. The carbons attached to the fluorine and nitrogen atoms will show characteristic shifts and coupling constants.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₈H₈FN) at m/z ≈ 137.06, with isotopic patterns consistent with the elemental composition.

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2850-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).

Synthesis of this compound

A definitive, step-by-step published synthesis protocol for this compound is not readily found in the public domain. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of isoindoline and its derivatives, combined with standard fluorination techniques. A common approach involves the reduction of a suitable phthalimide or phthalonitrile precursor.

Proposed Synthetic Pathway

A potential synthetic route starts from a commercially available fluorinated phthalic acid derivative, which is then converted to the corresponding phthalimide or phthalonitrile, followed by reduction to the isoindoline and subsequent salt formation. An alternative, and likely more direct, approach is the catalytic hydrogenation of a fluorinated phthalonitrile.

}

Caption: Proposed synthesis workflow for this compound.Experimental Protocol (Hypothetical)

This protocol is based on the well-established synthesis of the non-fluorinated isoindoline hydrochloride.[7]

Step 1: Catalytic Hydrogenation of 4-Fluorophthalonitrile

-

To a solution of 4-fluorophthalonitrile in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a hydrogenation catalyst (e.g., 5% Platinum on Carbon).

-

Subject the mixture to a hydrogen atmosphere (typically 100-180 bars) in a high-pressure reactor.

-

Heat the reaction mixture to a temperature between 50-70 °C and maintain under vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5-fluoroisoindoline.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 5-fluoroisoindoline in a suitable organic solvent (e.g., ethyl acetate or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2.5 N HCl in ethyl acetate) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The isoindoline scaffold is a key component of several approved drugs, and the introduction of a fluorine atom can enhance their therapeutic properties.[8][9]

Role as a Key Building Block

The primary application of this compound is as a molecular scaffold in the construction of more complex molecules. Its secondary amine provides a convenient handle for further functionalization through reactions such as N-alkylation, N-arylation, and acylation.

Use in the Synthesis of Kinase Inhibitors

A significant area of application for fluorinated isoindoline derivatives is in the development of kinase inhibitors. For instance, the isoquinoline sulfonamide scaffold, which can be synthesized from isoindoline precursors, is a well-established pharmacophore for Rho-kinase (ROCK) inhibitors.[10] These inhibitors have therapeutic potential in a range of diseases, including glaucoma, cardiovascular disorders, and cancer.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Get medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and the strategic placement of a fluorine atom makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. While detailed public information on its synthesis and spectroscopic characterization is somewhat limited, established chemical principles allow for the confident prediction of its properties and the development of robust synthetic routes. As the demand for more effective and safer therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

- (Time in IN - Google Search)

- (US6320058B2 - Process for the preparation of isoindoline - Google P

-

(Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections | ACS Medicinal Chemistry Letters) [Link]

-

(Synthesis of isoindolines - Organic Chemistry Portal) [Link]

-

(Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core) [Link]

-

(Selectfluor-mediated synthesis of isoindoline fused with triazoles under metal-free conditions - ResearchGate) [Link]

- (EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google P

-

(Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org) [Link]

-

(Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2 - PubChem) [Link]

-

(Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan - ResearchGate) [Link]

- (US2759931A - Method for the preparation of n-(5-nitro-2-furfurylidene)

-

(5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride - Amerigo Scientific) [Link]

-

(this compound | CAS 685565-15-5 | AMERICAN ELEMENTS ®) [Link]

-

(Fluorination Reactions | Professor Steven V. Ley Research Group) [Link]

-

(Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC - NIH) [Link]

- (US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google P

- (CN104447576A - Method for preparing 5-fluorouracil - Google P

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 5. This compound | 685565-15-5 [sigmaaldrich.com]

- 6. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 7. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

synthesis of 5-Fluoroisoindoline hydrochloride

An In-Depth Technical Guide to the Synthesis of 5-Fluoroisoindoline Hydrochloride

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in contemporary drug discovery and development. The isoindoline scaffold is a privileged structure found in numerous clinically approved pharmaceuticals.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural methodology but also the underlying scientific rationale for key experimental choices.

The synthesis of the isoindoline core is a well-established field in organic chemistry, with several strategic approaches available.[2] The most prevalent and industrially scalable strategy involves the reduction of the corresponding phthalimide derivative. Phthalimides are readily accessible via the condensation of phthalic anhydrides with primary amines or ammonia sources.[3]

The choice of reducing agent for the conversion of the phthalimide to the isoindoline is critical and dictated by factors such as substrate functional group tolerance, scalability, safety, and desired yield.

Common Reduction Strategies:

-

Metal Hydride Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation, readily reducing the two imide carbonyls.[4] However, the high reactivity, pyrophoric nature, and need for strictly anhydrous conditions can present challenges for large-scale synthesis.

-

Diborane Reduction: Diborane (B₂H₆) offers a selective alternative for reducing amides and imides to the corresponding amines.[5] It is generally less reactive towards other functional groups compared to LiAlH₄.

-

Catalytic Hydrogenation: This method represents a greener and often safer alternative, employing a metal catalyst (e.g., Palladium on Carbon, Platinum oxide) and a hydrogen source.[6][7] While phthalimides themselves can be resistant to hydrogenation, the reaction can be effectively promoted by the addition of a strong acid, such as trifluoroacetic acid, or by N-acylation of the imide.[6][8]

For the synthesis of 5-Fluoroisoindoline, a two-step approach starting from 4-Fluorophthalic anhydride is most direct. The selected pathway for this guide utilizes a robust catalytic hydrogenation, which is favored for its operational simplicity and safety profile.

Synthetic Pathway and Mechanism

The overall synthesis is a two-step process beginning with the formation of 4-Fluorophthalimide, followed by its catalytic reduction to 5-Fluoroisoindoline, and culminating in the salification to the hydrochloride salt.

Caption: Overall synthetic pathway for 5-Fluoroisoindoline HCl.

The mechanism of catalytic hydrogenation of the imide, particularly with an acid promoter, involves the activation of the carbonyl groups. The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to hydride attack from the hydrogen adsorbed on the palladium surface. The reaction proceeds through intermediates, likely involving partial reduction to hydroxy-amides, before the final deoxygenation and cyclization to the stable isoindoline ring.[9]

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Workflow Overview

Caption: Experimental workflow from starting material to final product.

Step 1: Synthesis of 4-Fluorophthalimide

Rationale: This step involves a condensation reaction. Using formamide, which decomposes to ammonia and formic acid upon heating, provides a convenient in-situ source of ammonia for the imide formation. A similar procedure is noted for the preparation of potassium fluorophthalimide.[4]

-

Reagents:

-

4-Fluorophthalic anhydride

-

Formamide

-

-

Procedure:

-

Combine 4-fluorophthalic anhydride (1.0 eq) and formamide (1.5 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to approximately 160-180 °C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Recrystallize the crude solid from ethanol or acetic acid to yield pure 4-Fluorophthalimide as a white solid.

-

Step 2: Reduction of 4-Fluorophthalimide to 5-Fluoroisoindoline

Rationale: This catalytic hydrogenation is the key step. The use of Palladium on Carbon (Pd/C) is a standard choice for such reductions.[7] The addition of an acid promoter like trifluoroacetic acid (TFA) is crucial for activating the otherwise resilient phthalimide carbonyl groups towards reduction.[8] Ethanol is a suitable solvent as it is polar and can dissolve the starting material to some extent while being compatible with the hydrogenation conditions.

-

Reagents & Equipment:

-

4-Fluorophthalimide (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Trifluoroacetic Acid (TFA) (1.1 - 2.0 eq)

-

Ethanol (Solvent)

-

Hydrogen gas source

-

Parr hydrogenator or similar pressure vessel

-

-

Procedure:

-

To a pressure-resistant vessel, add 4-Fluorophthalimide and ethanol.

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Add trifluoroacetic acid to the suspension.

-

Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50-100 psi of hydrogen.

-

Heat the reaction mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction typically takes 12-24 hours.

-

Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the crude 5-Fluoroisoindoline as its trifluoroacetate salt.

-

Step 3: Isolation and Hydrochloride Salt Formation

Rationale: The crude product from the hydrogenation is a salt. To obtain the hydrochloride, the free base must first be liberated by neutralization with a base, followed by extraction into an organic solvent. The final product is then precipitated as the hydrochloride salt by adding a solution of HCl.

-

Reagents:

-

Crude 5-Fluoroisoindoline trifluoroacetate salt

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

HCl solution in isopropanol or diethyl ether

-

-

Procedure:

-

Dissolve the crude product in water and cool in an ice bath.

-

Slowly add NaOH solution to basify the mixture to a pH > 10.

-

Extract the aqueous layer three times with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-Fluoroisoindoline free base, typically as an oil or low-melting solid.

-

Dissolve the free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

While stirring, slowly add a solution of HCl (1.1 eq) in the same solvent.

-

The this compound will precipitate as a solid.

-

Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to afford the final product.

-

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid[10] |

| Molecular Formula | C₈H₉ClFN[11] |

| Molecular Weight | 173.62 g/mol [11] |

| Purity (by HPLC) | >97%[10] |

| ¹H NMR | Consistent with the 5-fluoroisoindoline structure |

| ¹⁹F NMR | A single resonance corresponding to the aryl fluoride |

| Mass Spec (ESI+) | [M+H]⁺ = 138.07 (for the free base) |

| Melting Point | To be determined experimentally |

Safety and Handling

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Trifluoroacetic acid is highly corrosive. Formamide is a teratogen.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Conduct the reaction in a well-ventilated fume hood using appropriate pressure equipment. Ensure the catalyst is never allowed to dry in the air.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Shaik, F., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

-

Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in a neuronal-like cell line. BMC Chemistry. Available at: [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of isoindolines. Available at: [Link]

-

De, A., & Elslager, E. F. (1956). Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of Organic Chemistry. Available at: [Link]

-

Goksu, S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

-

Busacca, C. A., et al. (2003). Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. Conversion of Phthalimides to Isoindolines by Diborane. Available at: [Link]

-

Roderick, W. R., & Brown, W. G. (1957). Reduction of Phthalic Acid and Its Derivatives by Zinc. Journal of Organic Chemistry. Available at: [Link]

-

American Elements. This compound. Available at: [Link]

-

McHugh, D. R., et al. (1982). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Organic Chemistry Portal. Phthalimides. Available at: [Link]

-

Werkmeister, S., et al. (2015). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Chemistry - A European Journal. Available at: [Link]

-

McAlees, A. J., & McCrindle, R. (1969). Catalytic hydrogenations of cyclic imides and anhydrides. Journal of the Chemical Society C: Organic. Available at: [Link]

- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

Meggers, E., et al. (2017). Intracellular Transfer Hydrogenation Mediated by Unprotected Organoiridium Catalysts. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

- Google Patents. CN104447576A - Method for preparing 5-fluorouracil.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline synthesis [organic-chemistry.org]

- 3. Phthalimides [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic hydrogenations of cyclic imides and ayhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. americanelements.com [americanelements.com]

The Strategic Integration of 5-Fluoroisoindoline in Modern Drug Discovery: A Technical Guide for the Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindoline scaffold is a privileged structure in medicinal chemistry, offering a rigid yet versatile three-dimensional framework for engaging with biological targets. The strategic introduction of fluorine—an element prized for its ability to modulate physicochemical and metabolic properties—further enhances its utility. This guide focuses on 5-Fluoroisoindoline hydrochloride, a key building block whose true potential has been realized in one of the most exciting new therapeutic modalities: targeted protein degradation. We will dissect the synthesis, properties, and core applications of this molecule, moving beyond a simple catalog of facts to explain the causal chemistry and strategic rationale that drive its use in cutting-edge drug development, particularly in the formation of Proteolysis Targeting Chimeras (PROTACs).

The Isoindoline Scaffold: Why Fluorination Matters

In medicinal chemistry, the introduction of a fluorine atom is a deliberate, strategic choice.[1] The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influence conformation, and create unique non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) within a protein binding pocket, which can enhance binding affinity and selectivity.[1]

For the isoindoline core, placing a fluorine atom at the 5-position maintains the key structural features required for its primary application while subtly tuning its electronic properties. This modification has proven critical in the development of highly potent molecules designed to hijack the cell's own protein disposal machinery.

Physicochemical & Analytical Characteristics

A thorough understanding of a building block's properties is fundamental to its successful application in multi-step synthesis and formulation.

Core Properties

The essential properties of this compound are summarized below. This data is aggregated from leading chemical suppliers and provides a baseline for experimental design.[2][3][4]

| Property | Value | Source |

| CAS Number | 685565-15-5 | [2][4] |

| Molecular Formula | C₈H₉ClFN | [2][4] |

| Molecular Weight | 173.62 g/mol | [2] |

| Appearance | Off-white to gray solid | |

| Storage | Store at room temperature, inert atmosphere | |

| SMILES | Cl.FC1=CC2=C(CNC2)C=C1 | [4] |

| InChI Key | NVFMCKBKBMZDOK-UHFFFAOYSA-N |

Analytical Characterization Workflow

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structural integrity and placement of the fluorine atom. The aromatic region of the proton NMR would show characteristic splitting patterns influenced by the fluorine substituent. ¹⁹F NMR provides a highly sensitive and direct confirmation of the fluorine's chemical environment.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (138.07 for the free base) and assess purity. The hydrochloride salt will readily dissociate in solution for analysis.

-

HPLC (High-Performance Liquid Chromatography): To establish a quantitative measure of purity, which should typically exceed 97% for use in subsequent synthetic steps.

-

Certificate of Analysis (CoA): For commercial sources, the CoA provides lot-specific data on purity and identity.[5]

Synthesis and Derivatization: From Building Block to Warhead

The primary utility of 5-Fluoroisoindoline is not as a final drug but as a critical intermediate for the synthesis of a Cereblon (CRBN) E3 ligase ligand, a key component of many PROTACs. The synthetic pathway involves two major transformations: the synthesis of the core isoindoline structure and its subsequent elaboration into the functional isoindoline-dione moiety.

Synthesis of the 5-Fluoroisoindoline Core

A robust and scalable synthesis of the isoindoline core is paramount. A common and logical route proceeds from 4-fluorophthalic acid or its anhydride. The key transformation is the reduction of an imide to an amine.

Caption: General synthetic pathway to 5-Fluoroisoindoline.

Rationale: This pathway is advantageous due to the commercial availability of the starting materials. The formation of the phthalimide from the anhydride is a high-yielding condensation reaction. The critical step is the reduction of the phthalimide. While various reducing agents like boranes or catalytic hydrogenation can be used, a classic and effective method involves reduction with zinc dust in acetic acid, which is known to selectively reduce the imide carbonyls without affecting the aromatic ring.[6]

Elaboration to the CRBN Ligand: A Step-by-Step Protocol

The most significant application of 5-Fluoroisoindoline is its conversion to 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione .[7][8][9] This molecule is a fluorinated analog of thalidomide and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.

Reaction Principle: The synthesis involves a condensation reaction between a phthalic anhydride derivative and an amine. In this case, 4-fluorophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione.

Detailed Protocol (Based on analogous syntheses):

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq).

-

Solvent and Base: Add glacial acetic acid as the solvent. To neutralize the hydrochloride salt and facilitate the reaction, add a non-nucleophilic base such as sodium acetate (1.1 eq).

-

Causality Note: Acetic acid serves as both a solvent and a catalyst for the dehydration/cyclization step. Sodium acetate is a mild base that is compatible with the reaction conditions.

-

-

Reaction: Heat the mixture to reflux (typically around 120 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, the reaction mixture is typically poured into ice water. The precipitated product is collected by filtration.

-

Purification: The crude solid is washed with water and a non-polar solvent like ether or hexanes to remove residual starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a solid.[10][11]

Application in Targeted Protein Degradation: The PROTAC Revolution

The true value of the 5-fluoroisoindoline scaffold is realized in its role within Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but instead mark it for destruction by the cell's ubiquitin-proteasome system (UPS).[7][8]

The PROTAC Mechanism of Action

A PROTAC molecule consists of three parts: a "warhead" that binds the protein of interest (POI), an "E3 ligase ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects them. The 5-fluoroisoindoline-dione moiety is a premier E3 ligase ligand, specifically recruiting Cereblon (CRBN).[9]

The mechanism is a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a transient ternary complex.[7]

-

Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin (a small regulatory protein) onto lysine residues on the surface of the POI.[7]

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[8]

-

Recycling: The PROTAC dissociates from the complex and can recruit another POI molecule, acting catalytically.[7]

Caption: Catalytic cycle of a PROTAC utilizing a 5-F-Isoindoline moiety to recruit CRBN.

Case Studies: Degradation in Action

The 5-fluoroisoindoline-dione has been successfully incorporated into numerous published PROTACs. Its role is to provide a potent and reliable anchor to the CRBN E3 ligase. The choice of warhead and linker determines the target selectivity and degradation efficiency.

Table of Representative CRBN-Recruiting PROTACs:

| PROTAC Target | Degradation Potency (DC₅₀) | Cell Line | Reference |

| METTL3/METTL14 | 0.44 µM / 0.13 µM | MV4-11 | |

| CDK6 | 2.1 nM | U251 | |

| Mcl-1 | 0.7 µM | HeLa | |

| Bcl-2 | 3.0 µM | HeLa | |

| TrkC | 0.1–1.0 µM | Hs578t | |

| BMI1 / RING1B | 1.7 µM / 1.3 µM | ||

| KRAS G12C | 0.03 µM | NCI-H358 |

DC₅₀ is the concentration of the compound required to degrade 50% of the target protein.

This data demonstrates the sub-micromolar and even nanomolar potency that can be achieved with PROTACs built upon this critical scaffold. The fluorine atom contributes to the overall properties of the molecule, potentially enhancing cell permeability and metabolic stability, which are critical for an effective degrader.

Conclusion and Future Perspectives

This compound is more than a simple halogenated building block; it is a gateway to one of the most powerful strategies in modern drug discovery. Its primary role as a precursor to a high-affinity Cereblon E3 ligase ligand places it at the center of the rapidly expanding field of targeted protein degradation. By understanding the synthesis of this core, its conversion to the active dione, and the mechanistic principles of the PROTACs it enables, researchers can better design and execute strategies to target proteins once considered "undruggable."

The future will likely see the development of even more sophisticated PROTACs, and the foundational chemistry of scaffolds like 5-fluoroisoindoline will remain critical. Further exploration into how subtle modifications of this core structure affect ternary complex stability, degradation efficiency, and pharmacokinetic properties will continue to drive the field forward, turning the promise of targeted protein degradation into clinical reality.

References

- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.

- Wikipedia. (2024). Proteolysis targeting chimera.

- ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects....

- Gosset. (n.d.). Cereblon E3 Ligase Pathway (null).

- ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and....

- American Elements. (n.d.). This compound | CAS 685565-15-5.

- The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.

- Wikipedia. (2024). Cereblon E3 ligase modulator.

- Bielska, O., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. PMC.

- Ding, Y., et al. (2024). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex.

- Gereda, A., et al. (2010). Reductive amination with zinc powder in aqueous media. PMC.

- LifeSensors. (n.d.). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.

- Nature. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling.

- Scott, J. D., et al. (2024). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. PMC.

- BLD Pharm. (n.d.). 685565-15-5|this compound.

- ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7....

- Advanced ChemBlocks. (n.d.). 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione.

- J&K Scientific. (n.d.). 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, 98%.

- ChemicalBook. (n.d.). 5-fluoro isoindoline hydrochloride | 685565-15-5.

- American Elements. (n.d.). This compound | CAS 685565-15-5.

- Synthonix. (n.d.). 5-fluoro-2,3-dihydro-1H-isoindole hydrochloride - [F24902].

- TCI Chemicals. (n.d.). 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0.

- ChemScene. (n.d.). 685565-15-5 | this compound.

- ChemicalBook. (n.d.). 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione.

- PubChem. (n.d.). 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

- I-Jen, C., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 3. Reductive amination with zinc powder in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | C13H9FN2O4 | CID 70876201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | TCI Deutschland GmbH [tcichemicals.com]

- 6. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 4,5-Difluorophthalic anhydride for synthesis 18959-30-3 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

The Strategic Deployment of 5-Fluoroisoindoline Hydrochloride in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine into this privileged core, yielding building blocks such as 5-Fluoroisoindoline hydrochloride, offers a powerful tool to modulate physicochemical and pharmacological properties, thereby enhancing drug efficacy and safety. This guide provides a comprehensive technical overview of this compound, from its synthesis and reactivity to its application in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of targeted therapies like PARP and kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile building block for their drug discovery programs.

Introduction: The Significance of Fluorination in the Isoindoline Scaffold

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When incorporated into the isoindoline nucleus, a bicyclic heterocyclic system prevalent in many clinically approved drugs, these effects are particularly pronounced.